

12-Deoxy Roxithromycin: A Technical Guide to a Key Roxithromycin Impurity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely prescribed for respiratory tract, urinary, and soft tissue infections. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of related substances or impurities. One such critical impurity is **12-Deoxy Roxithromycin**. This technical guide provides a comprehensive overview of **12-Deoxy Roxithromycin**, including its identification, formation, and analytical methodologies for its control.

Characterization of 12-Deoxy Roxithromycin

12-Deoxy Roxithromycin, also known as Roxithromycin Impurity H, is a known related substance of Roxithromycin. Its identity is well-established and it is available as a reference standard from various commercial suppliers.



Identifier	Value
Systematic Name	(9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin
Synonym	Roxithromycin Impurity H
CAS Number	425365-65-7[1][2]
Molecular Formula	C41H76N2O14[1][2][3]
Molecular Weight	821.05 g/mol [1][2][3]

Formation and Degradation Pathways

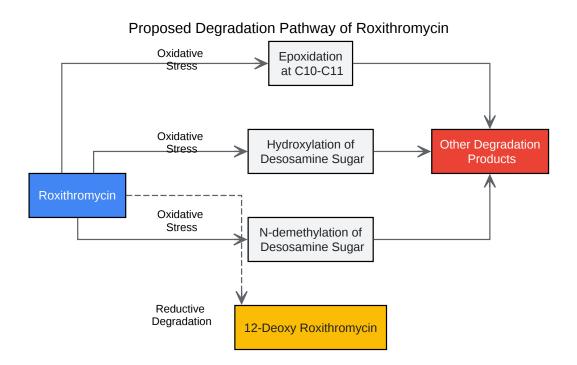
12-Deoxy Roxithromycin is primarily formed as a degradation product of Roxithromycin. Understanding the conditions that lead to its formation is crucial for developing robust manufacturing processes and stable formulations. Forced degradation studies are instrumental in elucidating these pathways.

The degradation of Roxithromycin can occur under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. While specific quantitative data for the formation of **12-Deoxy Roxithromycin** is not readily available in published literature, studies on the overall degradation of Roxithromycin provide valuable insights.

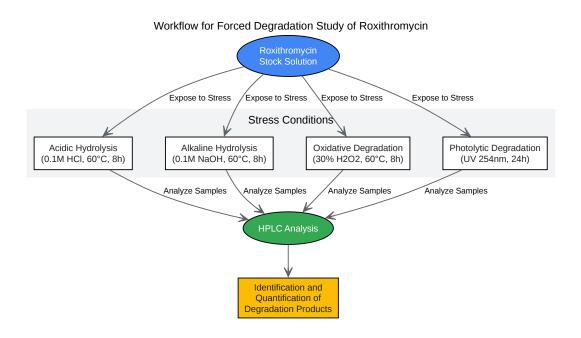
Degradation Pathway of Roxithromycin

The following diagram illustrates a proposed degradation pathway of Roxithromycin under oxidative stress (UV/H2O2), which can lead to various degradation products. The formation of **12-Deoxy Roxithromycin** is hypothesized to occur through the reduction of the hydroxyl group at the C-12 position of the lactone ring.









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References

- 1. allmpus.com [allmpus.com]
- 2. Roxithromycin EP Impurity H | CAS No- 425365-65-7 | Simson Pharma Limited [simsonpharma.com]



- 3. cymitguimica.com [cymitguimica.com]
- To cite this document: BenchChem. [12-Deoxy Roxithromycin: A Technical Guide to a Key Roxithromycin Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15351447#12-deoxy-roxithromycin-as-a-roxithromycin-impurity]

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